molecular formula C15H14O4 B6364715 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% CAS No. 925909-05-3

5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95%

Cat. No. B6364715
CAS RN: 925909-05-3
M. Wt: 258.27 g/mol
InChI Key: MSMIZHACRMHHKX-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% (5-MMPB-95) is an aromatic carboxylic acid that has been used in scientific research for a variety of purposes. It has been used in the synthesis of various compounds, including drugs, and has been studied for its potential applications in medicine and biochemistry.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% is not yet fully understood. It is believed to act as an inhibitor of certain enzymes, leading to a decrease in the production of certain proteins and other compounds. It is also believed to interact with certain receptors in the body, leading to changes in the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% are not yet fully understood. However, it has been observed to have a number of effects on the body. It has been observed to have a sedative effect, as well as an anti-inflammatory effect. It has also been observed to have an effect on the production of certain proteins and other compounds in the body.

Advantages and Limitations for Lab Experiments

The use of 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated and purified in a relatively short amount of time. It is also relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% in laboratory experiments. It is not always easy to obtain in large quantities and can be expensive. Additionally, its mechanism of action is not yet fully understood, so it is difficult to predict its effects in certain experiments.

Future Directions

There are a number of potential future directions for research on 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95%. These include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to assess its potential applications in medicine. Finally, research could be done to develop more efficient and cost-effective methods of synthesis.

Synthesis Methods

5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% can be synthesized via a number of methods. The most common method involves the reaction of 3-methoxybenzoic acid with an aqueous solution of sodium hydroxide and methanol. This reaction results in the formation of 5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95%, which can then be isolated and purified by distillation.

Scientific Research Applications

5-Methoxy-2-(3-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of drugs and other compounds, as well as for the study of its biochemical and physiological effects. It has also been used in the study of its mechanism of action and to assess its potential applications in medicine.

properties

IUPAC Name

5-methoxy-2-(3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-4-10(8-11)13-7-6-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMIZHACRMHHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681189
Record name 3',4-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925909-05-3
Record name 3',4-Dimethoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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